FLT3-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FLT3-IN-2 est un inhibiteur puissant et sélectif de la tyrosine kinase 3 de type FMS (FLT3), une tyrosine kinase réceptrice qui joue un rôle crucial dans la prolifération et la survie des cellules souches hématopoïétiques. Les mutations de FLT3 sont fréquemment associées à la leucémie myéloïde aiguë (LMA), ce qui fait de this compound un composé important dans le traitement de cette malignité .

Applications De Recherche Scientifique

FLT3-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new derivatives with improved potency and selectivity

Biology: Employed in cell-based assays to investigate the role of FLT3 in cell proliferation, differentiation, and apoptosis

Medicine: Used in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of acute myeloid leukemia and other hematological malignancies

Industry: Applied in the development of diagnostic assays and therapeutic agents targeting FLT3 mutations

Mécanisme D'action

Target of Action

The primary target of FLT3-IN-2 is the receptor tyrosine kinase fms-like tyrosine kinase 3 (FLT3) . FLT3 is expressed on normal hematopoietic stem/progenitor cells and is involved in regulating survival, proliferation, and differentiation of these cells . Mutations of FLT3 resulting in constitutive signaling are common in acute myeloid leukemia (AML), making it a crucial therapeutic target .

Mode of Action

This compound interacts with its target FLT3 by binding to the adenosine triphosphate (ATP) binding site in the active domain of the kinase . This inhibits the ability of the protein to be phosphorylated, subsequently decreasing the activity of that protein . This compound is effective against most FLT3 activating mutations .

Biochemical Pathways

This compound affects multiple intracellular signaling pathways. Upon binding of the FLT3 ligand, FLT3 dimerizes and autophosphorylates, activating the intracellular tyrosine kinase domain . This causes phosphorylation of downstream molecules, thereby activating signaling cascades that promote transcription of genes regulating survival, proliferation, and differentiation . The affected pathways include the STAT5, MAPK, and AKT signals .

Pharmacokinetics

For example, first-generation inhibitors have higher IC50 values and shorter half-lives than their second-generation counterparts

Result of Action

The action of this compound leads to molecular and cellular effects that inhibit the proliferation and survival of AML cells. By inhibiting FLT3 signaling, this compound blocks the cell cycle, induces apoptosis, and inhibits the downstream signaling pathways of FLT3 . This results in the suppression of genes regulating survival, proliferation, and differentiation, thereby inhibiting the growth of AML cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other mutations in AML cells can impact the effectiveness of this compound . Additionally, the development of resistance to FLT3 inhibitors is a significant challenge in the treatment of AML . Understanding these factors is crucial for optimizing the use of this compound in clinical settings.

Safety and Hazards

Orientations Futures

Despite the development of Flt3 inhibitors like Flt3-IN-2, the treatment of acute myeloid leukemia (AML) remains a challenge due to the development of drug resistance . Future research is focused on developing new inhibitors and combination therapies to overcome resistance and improve the response to Flt3 inhibitors .

Analyse Biochimique

Biochemical Properties

FLT3-IN-2 plays a pivotal role in biochemical reactions by inhibiting the activity of the FLT3 receptor tyrosine kinase. This inhibition is crucial because FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are associated with poor prognosis in AML patients. This compound interacts with the FLT3 receptor by binding to its active site, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways . This interaction inhibits the proliferation of leukemic cells and induces apoptosis, making this compound a promising candidate for targeted therapy in AML.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In AML cells, this compound inhibits cell proliferation and induces apoptosis by blocking the FLT3 signaling pathway . This compound affects cell signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . These cellular effects highlight the potential of this compound as a therapeutic agent in AML treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the FLT3 receptor, leading to the inhibition of its kinase activity . This binding prevents the autophosphorylation of FLT3 and the activation of downstream signaling molecules such as STAT5, ERK, and AKT . By inhibiting these pathways, this compound disrupts the survival and proliferation signals in leukemic cells, thereby inducing apoptosis and reducing leukemic burden. Additionally, this compound may also affect other signaling pathways and cellular processes, contributing to its overall therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory activity against FLT3 over extended periods . Prolonged exposure to this compound may lead to the development of resistance in some leukemic cells, necessitating combination therapies to overcome this challenge . Additionally, long-term studies have indicated that this compound can induce sustained apoptosis and inhibit leukemic cell proliferation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FLT3 activity and reduces leukemic cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and myelosuppression . These findings underscore the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the FLT3 receptor and downstream signaling molecules . The inhibition of FLT3 by this compound affects metabolic flux and metabolite levels in leukemic cells, leading to altered cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism and contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target cells . Once inside the cells, this compound accumulates in specific cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on FLT3 and other signaling molecules . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of leukemic cells, where it interacts with the FLT3 receptor and other signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is essential for the effective inhibition of FLT3 signaling and the induction of apoptosis in leukemic cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FLT3-IN-2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale.

Méthodes de production industrielle

La production industrielle de this compound nécessite une optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée. Cela implique l'utilisation de techniques avancées telles que la chimie en flux continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs et de réactifs robustes .

Analyse Des Réactions Chimiques

Types de réactions

FLT3-IN-2 subit plusieurs types de réactions chimiques, notamment :

Réduction : Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles dans des conditions spécifiques

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Nucléophiles tels que les amines, les thiols et les électrophiles tels que les halogénoalcanes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des inhibiteurs de FLT3 et pour développer de nouveaux dérivés avec une puissance et une sélectivité améliorées

Biologie : Employé dans des essais cellulaires pour étudier le rôle de FLT3 dans la prolifération cellulaire, la différenciation et l'apoptose

Médecine : Utilisé dans des études précliniques et cliniques pour évaluer son efficacité et sa sécurité dans le traitement de la leucémie myéloïde aiguë et d'autres cancers hématologiques

Industrie : Appliqué dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant les mutations de FLT3

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de FLT3, inhibant son activité kinase. Cela empêche la phosphorylation des molécules de signalisation en aval, telles que ERK et STAT5, qui sont impliquées dans la survie cellulaire, la prolifération et la différenciation . En bloquant ces voies, this compound induit l'apoptose et inhibe la croissance des cellules mutées de FLT3 .

Comparaison Avec Des Composés Similaires

FLT3-IN-2 est comparé à d'autres inhibiteurs de FLT3, tels que la midostaurine, le giltéritinib et le quizartinib. Bien que tous ces composés ciblent FLT3, this compound est unique en raison de sa haute sélectivité et de sa puissance contre les mutations de FLT3 . Les composés similaires comprennent :

Midostaurine : Un inhibiteur multi-kinases actif contre FLT3, KIT et PDGFR.

Giltéritinib : Un inhibiteur sélectif de FLT3 actif contre les mutations FLT3-ITD et FLT3-TKD.

Quizartinib : Un inhibiteur sélectif de FLT3 avec une forte puissance contre les mutations FLT3-ITD

This compound se distingue par sa capacité à surmonter les mécanismes de résistance et son potentiel pour une thérapie combinée avec d'autres agents ciblés .

Propriétés

IUPAC Name |

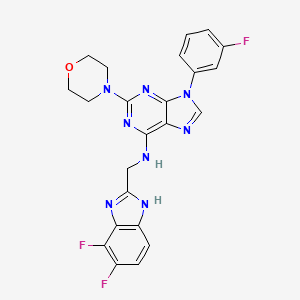

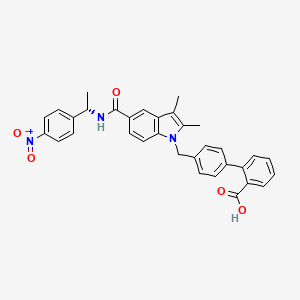

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXPJGJSKHZZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)